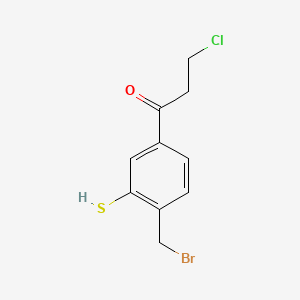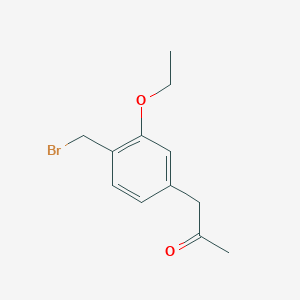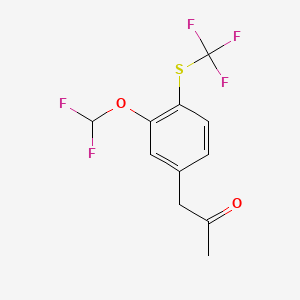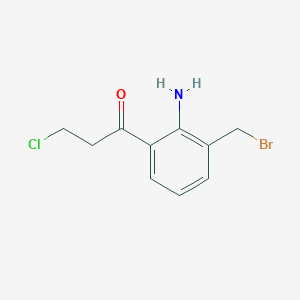
(+/-)-Narwedine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Narwedine is a chiral compound that plays a significant role in organic chemistry and medicinal chemistry. It is a key intermediate in the synthesis of galanthamine, an alkaloid used for the treatment of Alzheimer’s disease. The compound is known for its unique structure and properties, which make it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Narwedine typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base. This reaction forms a Schiff base, which is then reduced to yield this compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced purification techniques further enhances the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Narwedine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(+/-)-Narwedine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: As a precursor to galanthamine, this compound is crucial in the development of treatments for neurodegenerative diseases.
Industry: The compound’s unique properties make it valuable in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (+/-)-Narwedine involves its interaction with specific molecular targets, such as enzymes involved in the biosynthesis of galanthamine. The compound’s structure allows it to bind to these enzymes, facilitating the formation of the desired product. The pathways involved in this process include various enzymatic reactions that convert this compound into galanthamine and other related compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Galanthamine: A direct derivative of (+/-)-Narwedine, used in Alzheimer’s treatment.
Lycorine: Another alkaloid with similar structural features and biological activities.
Hemanthamine: Shares structural similarities and is studied for its potential medicinal properties.
Uniqueness
This compound is unique due to its role as a key intermediate in the synthesis of galanthamine. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Eigenschaften
Molekularformel |
C17H19NO3 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one |
InChI |
InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14?,17-/m0/s1 |
InChI-Schlüssel |
QENVUHCAYXAROT-JRZJBTRGSA-N |
Isomerische SMILES |
CN1CC[C@@]23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
Kanonische SMILES |
CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B14055307.png)


![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14055317.png)






![Methyl 8-isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14055353.png)



